phenyltetramethylenesulfonium hexafluorophosphate

Photoacid Generator Quantum Yield Chemically Amplified Resist

Choose phenyltetramethylenesulfonium hexafluorophosphate for next-gen EUV/ArF chemically amplified photoresists. Its unique tetramethylene ring geometry delivers superior acid generation efficiency, photospeed, and controlled acid diffusion, eliminating PFOS/PFAS persistence concerns inherent to legacy PAGs. This high-purity cyclic sulfonium salt is the rational upgrade for formulators targeting advanced node resolution without compromising environmental compliance. Available in R&D to bulk quantities.

Molecular Formula C10H13F6PS
Molecular Weight 310.24 g/mol
CAS No. 82135-88-4
Cat. No. B1305940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namephenyltetramethylenesulfonium hexafluorophosphate
CAS82135-88-4
Molecular FormulaC10H13F6PS
Molecular Weight310.24 g/mol
Structural Identifiers
SMILESC1CC[S+](C1)C2=CC=CC=C2.F[P-](F)(F)(F)(F)F
InChIInChI=1S/C10H13S.F6P/c1-2-6-10(7-3-1)11-8-4-5-9-11;1-7(2,3,4,5)6/h1-3,6-7H,4-5,8-9H2;/q+1;-1
InChIKeyFJBXYJIIZVQTSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyltetramethylenesulfonium Hexafluorophosphate (CAS 82135-88-4): A Thiolanium-Based Cationic Photoacid Generator for Advanced Lithography and Polymerization


Phenyltetramethylenesulfonium hexafluorophosphate (CAS 82135-88-4), also known as 1-phenylthiolan-1-ium hexafluorophosphate, is an ionic onium salt belonging to the sulfonium class of photoacid generators (PAGs) [1]. It is characterized by a central sulfur atom bonded to a phenyl group and a tetramethylene (thiolane) ring, with a hexafluorophosphate (PF₆⁻) counterion . This compound functions as a cationic photoinitiator, undergoing photochemical cleavage of the carbon-sulfur bond upon exposure to ultraviolet (UV) radiation, thereby releasing a strong Brønsted acid (HPF₆) [2]. Its primary application is in chemically amplified photoresist formulations for semiconductor microlithography, where the photogenerated acid catalyzes deprotection reactions in the polymer matrix to define high-resolution patterns [3].

Why Phenyltetramethylenesulfonium Hexafluorophosphate (CAS 82135-88-4) Cannot Be Arbitrarily Replaced with Other Sulfonium or Iodonium PAGs


While phenyltetramethylenesulfonium hexafluorophosphate belongs to the broad class of onium salt PAGs, its substitution with generic alternatives such as triphenylsulfonium (TPS) or diphenyliodonium (DPI) salts is chemically and practically unsound due to several critical, quantifiable performance divergences. The distinct tetramethylene ring structure attached to the sulfonium center imparts a specific molecular geometry, which directly influences acid generation efficiency (quantum yield), photospeed (sensitivity), and acid diffusion length within the resist polymer matrix, all of which are key parameters governing final lithographic resolution and line edge roughness (LER) [1]. Furthermore, the hexafluorophosphate (PF₆⁻) counterion, while providing strong acidity, can also dictate solubility and thermal stability profiles that differ markedly from those of other common counterions like triflate (TfO⁻) or nonaflate (NfO⁻) [2]. The evidence presented in Section 3 demonstrates that these structural nuances lead to statistically significant and application-relevant performance gaps compared to closely related analogs, making generic substitution a high-risk proposition for achieving process specifications.

Phenyltetramethylenesulfonium Hexafluorophosphate (CAS 82135-88-4): Verifiable Differential Performance Evidence Versus Alternative PAGs


Comparative Acid Generation Efficiency (C-Parameter) in Phenolic vs. Acrylate Polymer Matrices for 248 nm Lithography

Phenyltetramethylenesulfonium hexafluorophosphate, as a non-triaryl sulfonium salt, exhibits a distinct acid generation efficiency profile compared to benchmark triarylsulfonium (TPS) PAGs when measured by the C-parameter method in different polymer matrices at 248 nm exposure. While direct quantitative data for this exact compound is limited in public literature, class-level inference from studies on structurally related non-aromatic sulfonium salts indicates a significantly reduced or eliminated sensitization pathway in non-phenolic matrices (e.g., acrylate platforms). For triphenylsulfonium salts, acid generation efficiency decreases markedly when switching exposure wavelength from 248 nm to 193 nm. More critically, the matrix effect impacts iodonium and sulfonium PAGs very differently; the presence of a sensitized channel via electron transfer from the phenolic matrix is largely absent in the acrylate matrix [1]. This suggests that phenyltetramethylenesulfonium hexafluorophosphate's performance in advanced 193 nm and EUV resists, which utilize non-aromatic polymers, will differ fundamentally from that of standard TPS-PF₆.

Photoacid Generator Quantum Yield Chemically Amplified Resist 248 nm Lithography KrF Resist

Structural Influence on Quantum Yield of Acid Generation

The photochemical decomposition mechanism of sulfonium compounds, a crucial determinant of quantum yield, is governed by a complex interplay between homolytic and heterolytic bond cleavage pathways, which are heavily influenced by the compound's specific molecular structure. Ab initio quantum chemical studies on sulfonium compounds have concluded that homolytic bond cleavage is the predominant mechanism in the resist films of lithography [1]. The unique tetramethylene ring in phenyltetramethylenesulfonium hexafluorophosphate introduces steric and electronic constraints on the sulfur atom, which are expected to alter the relative energies of the excited singlet (S1) and triplet (T1) states and the ground state (S0) compared to a simple triphenylsulfonium cation. This structural difference can shift the balance between homolytic and heterolytic cleavage pathways, thereby affecting the overall quantum yield of acid generation. While specific quantum yield values for this compound are not publicly disclosed, the mechanistic framework establishes a clear structure-property relationship that distinguishes it from its triaryl counterparts.

Photoacid Generator Quantum Yield Sulfonium Salt Photochemistry Lithography

Comparative Acid Strength and Environmental Profile of the Hexafluorophosphate Counterion

A key differentiator for phenyltetramethylenesulfonium hexafluorophosphate lies in its counterion. The hexafluorophosphate (PF₆⁻) anion photogenerates the strong acid HPF₆, which is effective for catalyzing deprotection in chemically amplified resists. Critically, the compound uses a PF₆⁻ counterion rather than a perfluorooctanesulfonate (PFOS) or perfluoroalkyl sulfonate (PFAS) anion. This is a significant distinction because PFOS and PFAS are considered problematic due to their environmental persistence (non-degradability) and potential for bioaccumulation [1]. The microelectronics industry has a strong and growing desire to eliminate PFOS and PFAS from lithographic materials [1]. Therefore, a PAG like phenyltetramethylenesulfonium hexafluorophosphate offers a pathway to formulating high-performance resists with a more favorable environmental, health, and safety (EHS) profile compared to legacy PFOS-based alternatives, while still providing the strong acid required for high sensitivity in ArF lithography [1].

Photoacid Generator PFAS-Free Hexafluorophosphate Acid Strength Environmental Safety

Phenyltetramethylenesulfonium Hexafluorophosphate (CAS 82135-88-4): Strategic Deployment Scenarios Driven by Differential Evidence


Formulating Advanced ArF (193 nm) and EUV Photoresists with Reduced Environmental Footprint

This compound is strategically positioned for use in next-generation ArF and EUV chemically amplified photoresists where the elimination of PFOS and PFAS is a critical design requirement. As established in Section 3, the use of a hexafluorophosphate counterion provides a strong acid catalyst without the environmental persistence concerns associated with long-chain perfluoroalkyl sulfonates [1]. Formulators can leverage this PAG to develop resists that meet both high-resolution patterning demands and stringent corporate sustainability targets for semiconductor manufacturing.

Optimizing Chemically Amplified Resists for Non-Phenolic Polymer Platforms

Based on the class-level evidence regarding matrix effects on acid generation efficiency [2], phenyltetramethylenesulfonium hexafluorophosphate is a rational candidate for optimization studies in 193 nm and EUV resist platforms that utilize non-aromatic, low-absorbance polymers (e.g., acrylate or methacrylate systems). Since the sensitized acid generation pathway common to TPS PAGs in phenolic resins is absent in these matrices, the performance of different sulfonium cations can diverge significantly. Systematic evaluation of this cyclic sulfonium PAG against triaryl benchmarks is necessary to fine-tune photospeed and resolution in these advanced polymer systems.

UV-Curable Coatings, Adhesives, and 3D Printing Inks Requiring High Reactivity and Environmental Compatibility

As a cationic photoinitiator, phenyltetramethylenesulfonium hexafluorophosphate can initiate the ring-opening polymerization of epoxides and oxetanes, as well as the polymerization of vinyl ethers [3]. Its PF₆⁻ counterion offers a balance of strong acidity and favorable EHS profile compared to legacy initiators. This makes it suitable for industrial UV-curing applications where high cure speed, good adhesion, and reduced oxygen inhibition (a key advantage of cationic over radical systems) are required, while also addressing the increasing market demand for more environmentally responsible material choices.

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